4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide
CAS No.: 868212-63-9
Cat. No.: VC7151409
Molecular Formula: C24H27N5O5S2
Molecular Weight: 529.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868212-63-9 |
|---|---|
| Molecular Formula | C24H27N5O5S2 |
| Molecular Weight | 529.63 |
| IUPAC Name | 4-(2-methylpiperidin-1-yl)sulfonyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide |
| Standard InChI | InChI=1S/C24H27N5O5S2/c1-17-14-15-25-24(26-17)28-35(31,32)21-12-8-20(9-13-21)27-23(30)19-6-10-22(11-7-19)36(33,34)29-16-4-3-5-18(29)2/h6-15,18H,3-5,16H2,1-2H3,(H,27,30)(H,25,26,28) |
| Standard InChI Key | ONPYACZYEBVSMD-UHFFFAOYSA-N |
| SMILES | CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC(=N4)C |
Introduction
Structural Overview
This compound belongs to the class of sulfonamide derivatives, which are widely studied for their therapeutic applications due to their ability to interact with biological macromolecules. The structure contains:
-
A benzamide core, which is often found in bioactive molecules.
-
A sulfonyl group linked to a 2-methylpiperidine moiety, contributing to its solubility and pharmacokinetic profile.
-
A sulfamoyl-substituted phenyl ring, which enhances its interaction with target proteins.
-
A methylpyrimidine substituent, a heterocyclic group known for its pharmacological relevance.
Synthesis Pathway
The synthesis of such compounds typically involves multistep organic reactions. While specific procedures for this exact compound are unavailable in the provided results, general sulfonamide synthesis involves:
-
Preparation of the benzamide core: This can be achieved by reacting an amine with a benzoyl chloride derivative.
-
Introduction of the sulfonyl group: A sulfonyl chloride (e.g., p-toluenesulfonyl chloride) reacts with an amine group under basic conditions.
-
Coupling with the pyrimidine moiety: This step may involve nucleophilic substitution or coupling reactions using reagents like carbodiimides or coupling catalysts.
Biological Activity and Applications
Sulfonamide derivatives like this compound are known for their diverse biological activities:
Anti-inflammatory Activity
Similar compounds have shown anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes or other inflammatory mediators .
Antimicrobial Potential
Sulfonamides are classical antimicrobial agents targeting bacterial dihydropteroate synthase (DHPS). The inclusion of a heterocyclic pyrimidine ring may enhance binding affinity and spectrum of activity .
Other Applications
The structural features suggest potential as kinase inhibitors, particularly targeting receptor tyrosine kinases (RTKs) involved in angiogenesis and cancer progression .
Pharmacokinetics
The inclusion of piperidine and pyrimidine moieties may improve oral bioavailability and metabolic stability, making it suitable for drug development.
Toxicity
Sulfonamides are generally well-tolerated but may cause hypersensitivity reactions in some cases. Detailed toxicological studies would be required for this specific compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume